N-{2-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE
Overview
Description
N-{2-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the alkylation of benzimidazole with propargyl bromide, followed by acylation with acetic anhydride. The reaction conditions often require the use of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-{2-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-{2-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors due to its benzimidazole structure. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Propyn-1-yl)acetamide
- N-(Prop-2-en-1-yl)acetamide
- N-(2-Propynyl)acetamide
Uniqueness
N-{2-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(1-prop-2-ynylbenzimidazol-2-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-10-17-13-7-5-4-6-12(13)16-14(17)8-9-15-11(2)18/h1,4-7H,8-10H2,2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTHSMBUSCWCTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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